molecular formula C9H15NO2 B8644948 Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B8644948
M. Wt: 169.22 g/mol
InChI Key: KCIDWDVSBWPHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs, including antiviral medications such as boceprevir and pf-07321332 . This compound plays a significant role in medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through various methods. One efficient synthetic route involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes. The process typically includes steps such as condensation reactions, cyclization, and purification through column chromatography to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers higher yields and more efficient synthesis routes, particularly through intramolecular cyclopropanation .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3

InChI Key

KCIDWDVSBWPHLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile prepared according to Example 16 or 17 is converted to the corresponding substantially enantiomerically pure (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester by the procedure described in PCT International Application Publication WO 2007/075790.
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(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
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